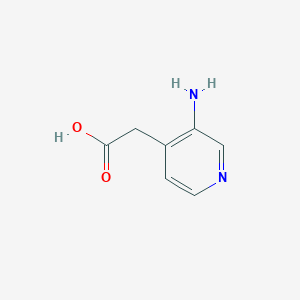
2-(3-aminopyridin-4-yl)acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-aminopyridin-4-yl)acetic acid is an organic compound that features a pyridine ring substituted with an amino group at the 3-position and an acetic acid moiety at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminopyridin-4-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyridine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-aminopyridine and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 3-aminopyridine is dissolved in a suitable solvent, such as water or ethanol. Chloroacetic acid is then added to the solution, followed by the base. The mixture is heated to reflux for several hours.
Product Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(3-aminopyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Condensation: The acetic acid moiety can participate in condensation reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Condensation: Reagents such as carbodiimides, acid chlorides, and alcohols are used in the presence of catalysts or activating agents.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Condensation: Amides or esters.
科学研究应用
2-(3-aminopyridin-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-(3-aminopyridin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The amino group and acetic acid moiety can interact with active sites of enzymes or receptors, leading to modulation of their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(3-aminopyridin-2-yl)acetic acid: Similar structure but with the amino group at the 2-position.
2-(4-aminopyridin-3-yl)acetic acid: Similar structure but with the amino group at the 4-position.
2-(3-aminopyridin-5-yl)acetic acid: Similar structure but with the amino group at the 5-position.
Uniqueness
2-(3-aminopyridin-4-yl)acetic acid is unique due to the specific positioning of the amino group and acetic acid moiety, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
属性
IUPAC Name |
2-(3-aminopyridin-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-4-9-2-1-5(6)3-7(10)11/h1-2,4H,3,8H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNSNLGAFDATPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467945 |
Source


|
| Record name | 2-(3-aminopyridin-4-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878483-87-5 |
Source


|
| Record name | 2-(3-aminopyridin-4-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)
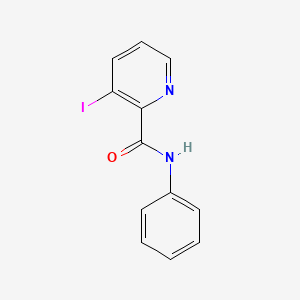

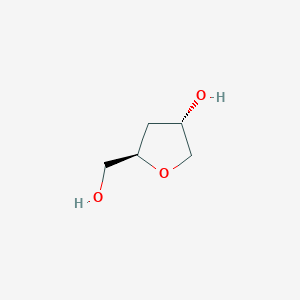
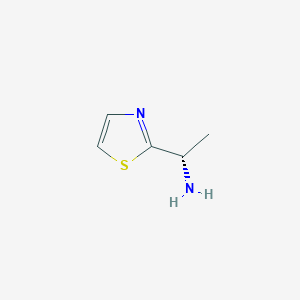
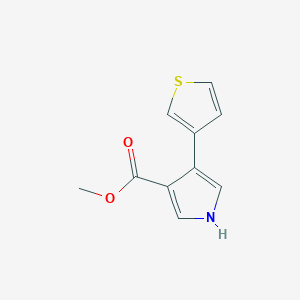
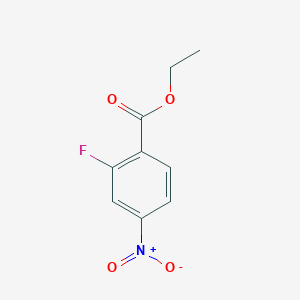
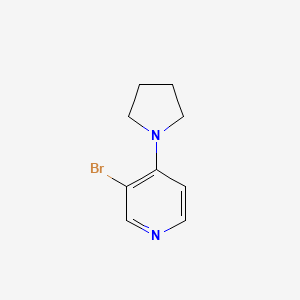
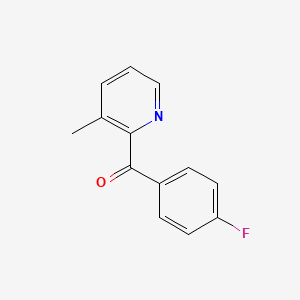
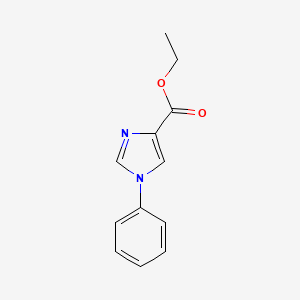
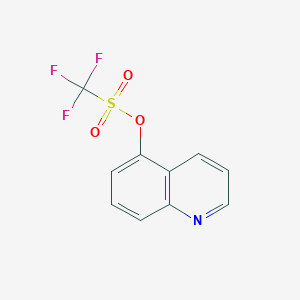
![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B1313291.png)
![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)

